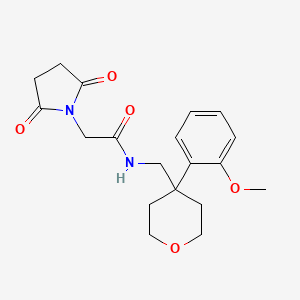
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticonvulsant and antinociceptive effects, as well as its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C19H25N3O4, with a molecular weight of approximately 357.42 g/mol. The structure includes a pyrrolidine ring and a methoxy-substituted tetrahydropyran moiety, which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For example, a related compound showed effective protection in various seizure models, including:
- Maximal Electroshock (MES) test
- Pentylenetetrazole (PTZ) induced seizures
- 6 Hz (32 mA) seizure model
The lead compound from this series exhibited an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz model, indicating strong anticonvulsant activity mediated by the inhibition of sodium/calcium currents and TRPV1 receptor antagonism .
Antinociceptive Activity
In addition to anticonvulsant effects, these compounds also displayed notable antinociceptive properties. The lead compound demonstrated efficacy in formalin-induced pain models, suggesting potential applications in pain management .
The biological activity of this compound is believed to stem from its ability to interact with multiple targets in the central nervous system. The inhibition of specific ion channels and receptors contributes to its anticonvulsant and analgesic effects.
Case Studies
- Study on Anticonvulsant Properties : A focused set of hybrid pyrrolidine derivatives was tested in various seizure models. The results indicated that modifications to the pyrrolidine structure significantly influenced anticonvulsant potency. Compound 22 emerged as the most potent derivative with favorable ADME-Tox properties, indicating its potential for further development in epilepsy treatment .
- Pain Management Study : In a study assessing the antinociceptive effects of these compounds, researchers found that certain derivatives exhibited significant pain relief in animal models, suggesting their utility in treating neuropathic pain conditions .
Data Tables
| Compound | Molecular Weight | ED50 (mg/kg) MES | ED50 (mg/kg) 6 Hz | Antinociceptive Effect |
|---|---|---|---|---|
| Compound 22 | 357.42 g/mol | 23.7 | 22.4 | Yes |
| Compound X | TBD | TBD | TBD | TBD |
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-25-15-5-3-2-4-14(15)19(8-10-26-11-9-19)13-20-16(22)12-21-17(23)6-7-18(21)24/h2-5H,6-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGXSDVWQOPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














